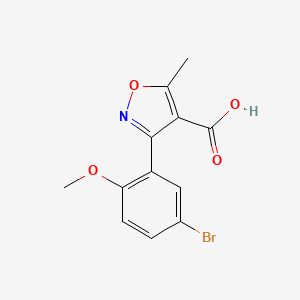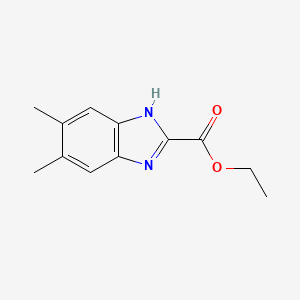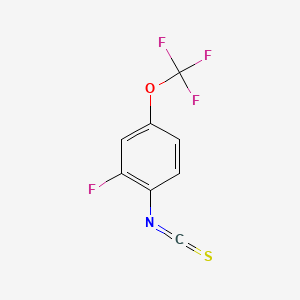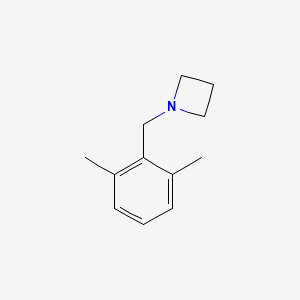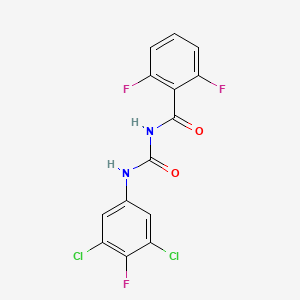
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides and reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-fluorobenzotrifluoride
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 3,5-Dichloro-4-fluoroaniline
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H7Cl2F3N2O2 |
|---|---|
Molecular Weight |
363.1 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-fluorophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H7Cl2F3N2O2/c15-7-4-6(5-8(16)12(7)19)20-14(23)21-13(22)11-9(17)2-1-3-10(11)18/h1-5H,(H2,20,21,22,23) |
InChI Key |
LTYPHTSOBKDENI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
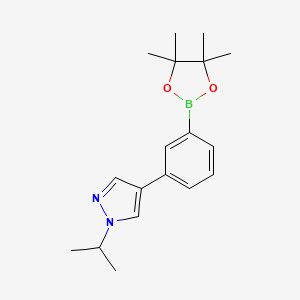
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
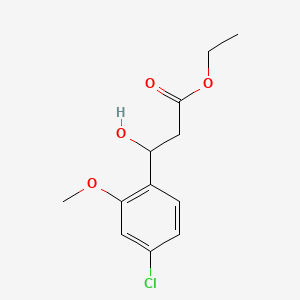


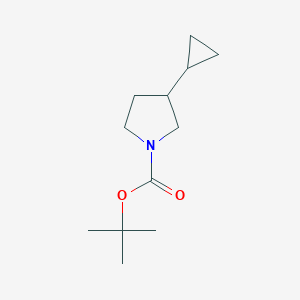

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)

